(6Z)-6-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound (6Z)-6-({3-BROMO-5-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule featuring a variety of functional groups, including bromine, ethoxy, fluorophenyl, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-({3-BROMO-5-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic conditions.
Introduction of the Pyrimidine Moiety: This step involves the condensation of the thiadiazole intermediate with a suitable β-dicarbonyl compound.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-({3-BROMO-5-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the imino group to an amine.
Substitution: Halogen substitution reactions can be carried out using nucleophiles like sodium methoxide or potassium ethoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under inert atmosphere.
Substitution: Sodium methoxide, potassium ethoxide, in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiadiazolo[3,2-a]pyrimidines with varied functional groups.
Scientific Research Applications
(6Z)-6-({3-BROMO-5-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or activator due to its diverse functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (6Z)-6-({3-BROMO-5-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s diverse functional groups allow it to bind to multiple sites, potentially inhibiting or activating various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding domains.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in dye and herbicide production.
Methylaervine: A β-carboline alkaloid with antifungal activity against Candida albicans.
Ringer’s Lactate Solution: A mixture used for fluid and electrolyte replacement.
Uniqueness
- The presence of multiple functional groups (bromo, ethoxy, fluorophenyl, methoxy) in (6Z)-6-({3-BROMO-5-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE provides it with unique chemical reactivity and biological activity compared to simpler compounds like dichloroaniline.
- Its complex structure allows for more specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C24H22BrFN4O3S |
---|---|
Molecular Weight |
545.4 g/mol |
IUPAC Name |
(6Z)-6-[[3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H22BrFN4O3S/c1-4-32-19-11-14(10-17(25)20(19)33-12-15-7-5-6-8-18(15)26)9-16-21(27)30-24(28-22(16)31)34-23(29-30)13(2)3/h5-11,13,27H,4,12H2,1-3H3/b16-9-,27-21? |
InChI Key |
XVSVATGPVCAREI-CCYMOEEVSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(C)C)Br)OCC4=CC=CC=C4F |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(C)C)Br)OCC4=CC=CC=C4F |
Origin of Product |
United States |
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